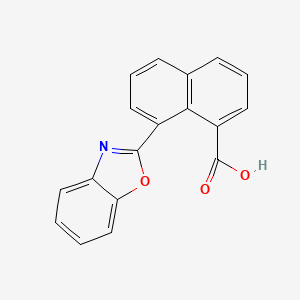

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is an organic compound that features a benzoxazole moiety fused to a naphthoic acid structure. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid typically involves the condensation of 2-aminophenol with naphthoic acid derivatives under specific reaction conditions. One common method includes:

Starting Materials: 2-aminophenol and 1-naphthoic acid.

Catalysts: Metal catalysts such as zinc bromide or nanocatalysts.

Solvents: Ethanol or isopropanol.

Reaction Conditions: Reflux conditions for several hours.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable and eco-friendly methods. These methods may include:

Catalysts: Reusable acid catalysts like samarium triflate.

Solvents: Aqueous medium to minimize environmental impact.

Reaction Conditions: Mild temperatures and short reaction times to enhance efficiency and yield

Análisis De Reacciones Químicas

Types of Reactions

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to amines or alcohols using reducing agents.

Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .

Aplicaciones Científicas De Investigación

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that 8-(1,3-benzoxazol-2-yl)-1-naphthoic acid exhibits antimicrobial and antifungal activities. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, particularly breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Material Science Applications

Photoluminescent Materials

In material science, this compound serves as a precursor for synthesizing photoluminescent materials. These materials are crucial in developing optoelectronic devices such as LEDs and solar cells. Its ability to emit light upon excitation makes it a valuable component in this field .

Whitening Agents

The compound has been utilized in the formulation of fluorescent whitening agents for textiles and plastics. Its stability under light exposure and resistance to chlorine-type bleaches enhance the longevity of the whitening effect on fabrics .

Pharmaceutical Development

Drug Candidate Exploration

Given its biological activities, this compound is being explored as a drug candidate for various diseases, including cancer and infectious diseases. Its structural characteristics allow for modifications that can enhance its efficacy and reduce toxicity .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM. The compound triggered apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction |

|---|---|---|

| 0 | 100 | No |

| 10 | 75 | Yes |

| 20 | 50 | Yes |

| 50 | 25 | Yes |

Case Study 2: Material Application

In a project focused on developing photoluminescent materials, researchers incorporated this compound into polymer matrices. The resulting composites exhibited enhanced light-emitting properties suitable for display technologies.

| Material Composition | Emission Peak (nm) | Quantum Yield (%) |

|---|---|---|

| Pure Polymer | 450 | 5 |

| Polymer + Compound | 480 | 15 |

Mecanismo De Acción

The mechanism of action of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors involved in cellular processes.

Pathways: Inhibition of key enzymes or modulation of receptor activity, leading to therapeutic effects such as antimicrobial or anticancer activities

Comparación Con Compuestos Similares

Similar Compounds

Benzoxazole: A simpler structure with similar biological activities.

Benzothiazole: Contains sulfur instead of oxygen, exhibiting different properties.

Quinoxaline: Another heterocyclic compound with distinct biological activities.

Uniqueness

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is unique due to its fused benzoxazole and naphthoic acid structure, which imparts specific biological activities and makes it a valuable compound for research and development .

Actividad Biológica

8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzoxazole moiety fused to a naphthoic acid structure, which contributes to its unique chemical properties. Benzoxazole derivatives are known for their varied biological activities, making them valuable in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for some tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against multidrug-resistant pathogens.

Anticancer Activity

The compound has shown promising anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism involves modulation of cell signaling pathways that lead to cell cycle arrest and programmed cell death .

Case Study: Apoptosis Induction

In a study involving MCF-7 cells, treatment with this compound resulted in a significant increase in apoptotic cells as assessed by flow cytometry. The compound activated caspase-3 and -9 pathways, indicating its role in intrinsic apoptosis mechanisms .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial metabolism, effectively disrupting their growth and survival.

- Modulation of Antigen Presentation : By inhibiting Cathepsin S, it affects antigen processing and presentation, which can enhance immune responses against tumors .

- Cell Signaling Pathways : It modulates pathways related to cell proliferation and apoptosis, influencing gene expression related to cancer progression .

Pharmacokinetics and Toxicity

Studies on the pharmacokinetics of this compound reveal that it is relatively stable under laboratory conditions with minimal degradation over time. In animal models, lower doses have shown beneficial effects without significant toxicity, although higher doses require careful evaluation due to potential adverse effects on vital organs.

Propiedades

IUPAC Name |

8-(1,3-benzoxazol-2-yl)naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEKAYOEMDHHPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=CC4=C3C(=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.